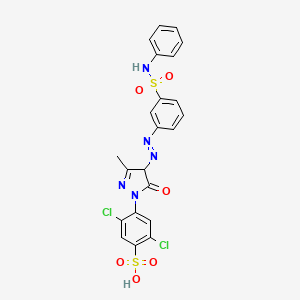
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a pyrazolone derivative, under alkaline conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid group, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.
科学的研究の応用
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques for microscopy and in the study of biological processes.
Industry: The compound is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The mechanism of action of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the solubility and stability of the compound, allowing it to be used in various applications.
類似化合物との比較
Similar Compounds
- 1-(2-Chloro-5-sulfophenyl)-3-methyl-4-(4-sulfophenyl)azo-2-pyrazolin-5-one disodium salt
- Disodium 4,5-dichloro-2-((4,5-dihydro-3-methyl-5-oxo-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl)azo)benzenesulphonate
Uniqueness
2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of both chloro and sulfonic acid groups enhances its reactivity and solubility, making it suitable for a wide range of applications.
特性
CAS番号 |
91101-21-2 |
|---|---|
分子式 |
C22H17Cl2N5O6S2 |
分子量 |
582.4 g/mol |
IUPAC名 |
2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H17Cl2N5O6S2/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14/h2-12,21,28H,1H3,(H,33,34,35) |
InChIキー |
NJOYTYKWRUYHOV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
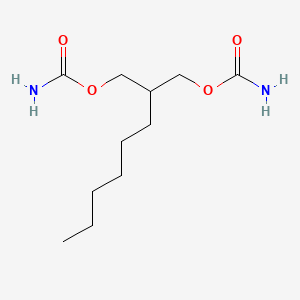
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
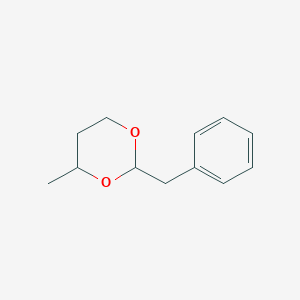
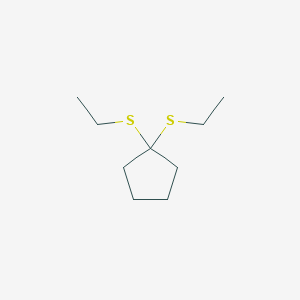
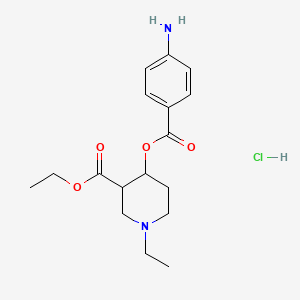

![3-chloro-N-[(2-chlorophenyl)methyl]-6-fluoro-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13798151.png)
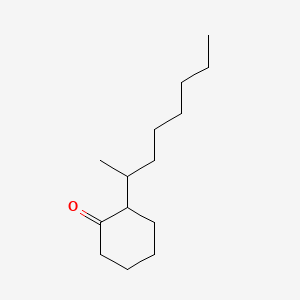

![7-Oxabicyclo[4.1.0]heptane,1-chloro-3-methyl-](/img/structure/B13798168.png)
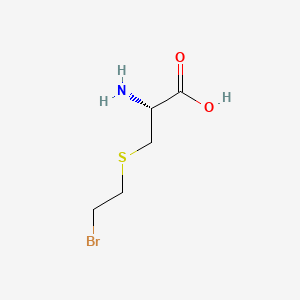
![5-Bromo-2-[(2-bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798177.png)
![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
